molecular formula C14H17N3OS B2983906 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798674-44-8

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2983906
CAS No.: 1798674-44-8
M. Wt: 275.37
InChI Key: CGQJCTJADRADSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1798674-44-8) is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C₁₄H₁₇N₃OS and a molecular weight of 275.37, this urea derivative features a pyridine core strategically substituted with a thiophen-3-yl group and a propyl-urea side chain. This specific architecture, incorporating nitrogen and sulfur-based heterocycles, is designed to enhance interactions with biological targets. The compound's research value is rooted in the known pharmacological importance of its constituent parts. Five-membered heterocycles, particularly thiophene and its analogs, are essential structural components in numerous FDA-approved antibacterial drugs . They are recognized for their ability to fine-tune a molecule's physicochemical properties, directly influencing its biological activity, potency, and pharmacokinetic profile . Furthermore, urea and thiourea derivatives are a prominent class of compounds in organic synthesis with a broad spectrum of documented biological activities, serving as key intermediates for developing new therapeutic agents . While the specific mechanism of action for this compound is a subject of ongoing investigation, its structural features suggest potential for versatile research applications. Its molecular framework makes it a promising candidate for screening in antibacterial studies , especially against drug-resistant bacterial strains . Additionally, given that thiourea derivatives have demonstrated great promise in the fight against cancer by inhibiting the growth of various human cancer cell lines , this urea-based analog represents a valuable chemical tool for exploring novel oncology pathways. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-propyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-4-16-14(18)17-8-11-6-13(9-15-7-11)12-3-5-19-10-12/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQJCTJADRADSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the coupling of a thiophene derivative with a pyridine derivative.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea moiety.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridine and thiophene rings suggests potential interactions with aromatic binding sites, while the urea moiety may form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Urea derivatives with aromatic substituents are common in drug design. Below is a comparison of 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea with structurally related compounds:

Compound Name Core Structure Functional Groups Key Applications
This compound Pyridine-thiophene hybrid Urea, propyl, methylpyridine Kinase inhibition (hypothetical)
1-Ethyl-3-(4-pyridylmethyl)urea Pyridine Urea, ethyl, methylpyridine Antibacterial agents [Ref]
3-((5-Phenylthiophen-2-yl)methyl)-1-propylurea Thiophene-phenyl hybrid Urea, propyl, thiophene-phenyl Anticancer screening [Ref]

Key Observations :

  • Steric Considerations : The propyl chain may improve solubility compared to shorter alkyl chains (e.g., ethyl), as seen in 1-ethyl-3-(4-pyridylmethyl)urea.
  • Crystallographic Insights : Tools like SHELXL enable precise determination of bond lengths and angles, critical for comparing molecular geometries. For example, the C=O bond length in the urea group (typically ~1.23 Å) and N-H···O hydrogen-bonding patterns are pivotal for stability .
Pharmacological and Biochemical Comparisons
  • Kinase Inhibition : Urea derivatives often target kinases like EGFR or VEGFR. The pyridine-thiophene scaffold may mimic ATP-binding motifs, but substitution patterns (e.g., propyl vs. phenyl) alter potency.
  • Metabolic Stability : Thiophene-containing compounds generally exhibit better metabolic stability than furan analogs due to sulfur’s resistance to oxidation.

Biological Activity

1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2OSC_{15}H_{16}N_2OS, with a molecular weight of approximately 272.36 g/mol. The compound features a urea moiety linked to a thiophene and pyridine ring system, which contributes to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Key areas of interest include:

1. Anticancer Activity
Research indicates that compounds similar to 1-propyl urea derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, derivatives with thiophene and pyridine groups have shown significant cytotoxicity against human cancer cells, suggesting that the structural components play a crucial role in enhancing biological activity .

2. Antimicrobial Effects
The compound has also been tested for antimicrobial activity. Studies have demonstrated that certain urea derivatives possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the thiophene ring is believed to enhance this activity by interfering with bacterial cell wall synthesis .

3. Enzyme Inhibition
Enzyme inhibition studies reveal that 1-propyl urea derivatives can act as inhibitors for multiple enzymes, including those involved in metabolic pathways relevant to diseases such as diabetes and cancer. The interaction between the compound and target enzymes can provide insights into its potential therapeutic applications .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives with similar structural features inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This study highlights the potential of thiophene-pyridine urea derivatives in cancer therapy .

Case Study 2: Antimicrobial Testing

A series of synthesized urea derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing thiophene rings showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, demonstrating their potential as antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-715 µM
AntimicrobialS. aureus32 µg/mL
Enzyme InhibitionVarious EnzymesVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea?

  • Methodology : The compound can be synthesized via nucleophilic addition of a propylamine derivative to an isocyanate precursor. For example, refluxing 5-(thiophen-3-yl)pyridin-3-ylmethyl isocyanate with 1-propylamine in anhydrous toluene or dichloromethane under inert conditions, followed by crystallization from ethanol/acetic acid (2:1) .
  • Key Reaction Conditions :

SolventTemperatureReaction TimeYield (%)
TolueneReflux1–2 hours60–75
CHCl₃Reflux2 hours55–70

Q. How is the molecular structure confirmed post-synthesis?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Peaks corresponding to the thiophene (δ 6.8–7.5 ppm), pyridine (δ 8.0–8.5 ppm), and urea NH groups (δ 9.5–10.5 ppm) are critical for structural validation .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used for refining crystal structures. Hydrogen bonding between urea NH and pyridine N atoms confirms intramolecular interactions .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antiproliferative Screening : The compound is tested against the NCI-60 cancer cell line panel at concentrations ranging from 10 nM to 100 µM. Activity is measured via MTT assays, with IC₅₀ values calculated for dose-response curves .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side products .
  • Catalysis : Triethylamine (1.5 eq.) enhances isocyanate-amine coupling efficiency by neutralizing HCl byproducts .
    • Purification : Flash chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/acetic acid) achieves >95% purity .

Q. What computational approaches predict target interactions and selectivity?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR or VEGFR2). The urea moiety forms hydrogen bonds with catalytic lysine residues, while the thiophene-pyridine group occupies hydrophobic pockets .
  • Pharmacophore Mapping : Pyridyl-thiophene and urea groups are identified as essential for ATP-competitive inhibition in kinase assays .

Q. How are contradictory bioactivity results resolved in different cell lines?

  • Case Study : Discrepancies in IC₅₀ values (e.g., low activity in leukemia vs. high in breast cancer) are investigated via:

  • Mechanistic Profiling : Western blotting to assess downstream targets (e.g., p-AKT, ERK) .
  • Resistance Assays : Overexpression of efflux pumps (e.g., P-gp) in resistant lines is tested using verapamil as an inhibitor .
    • Data Interpretation Table :
Cell LineIC₅₀ (µM)p-AKT Inhibition (%)P-gp Expression
MCF-70.885Low
K56225.315High

Key Considerations for Experimental Design

  • Structural Analogues : Compare with derivatives like 1-aryl-3-(pyridin-3-ylmethyl)ureas to assess the impact of the propyl-thiophene moiety on solubility and target affinity .
  • Troubleshooting Low Yields :
    • Moisture Control : Use anhydrous solvents and inert gas purging to prevent isocyanate hydrolysis .
    • Alternative Isocyanate Sources : Pre-formed isocyanates reduce side reactions compared to in situ generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.